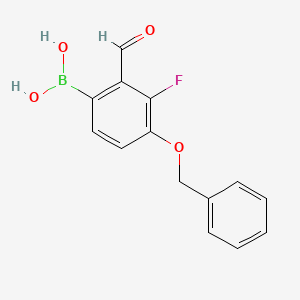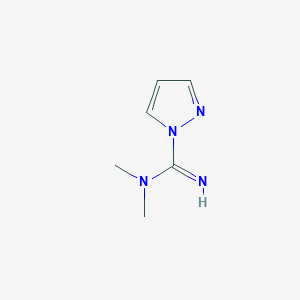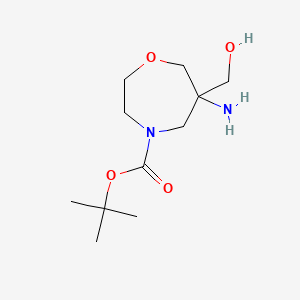
Tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a chemical compound with a complex structure that includes an oxazepane ring, an amino group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction is typically carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups, such as tert-butyl, helps in stabilizing the intermediate compounds and facilitates the purification process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products
Oxidation: 6-amino-6-(carboxymethyl)-1,4-oxazepane-4-carboxylate.
Reduction: 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-amine.
Substitution: 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazepane ring can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: Similar in having a tert-butyl ester group but lacks the oxazepane ring.
6-amino-1,4-oxazepane-4-carboxylate: Similar in having the oxazepane ring and amino group but lacks the tert-butyl ester.
Uniqueness
Tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is unique due to the combination of its structural features, including the oxazepane ring, amino group, and tert-butyl ester. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H22N2O4 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)13-4-5-16-8-11(12,6-13)7-14/h14H,4-8,12H2,1-3H3 |
Clave InChI |
VGGYUDFVTOXUCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOCC(C1)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


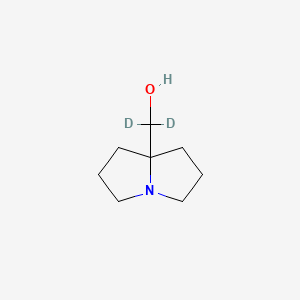
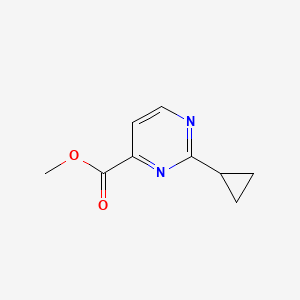
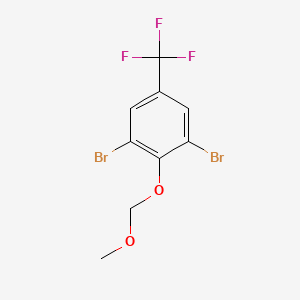
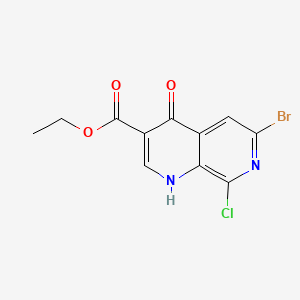
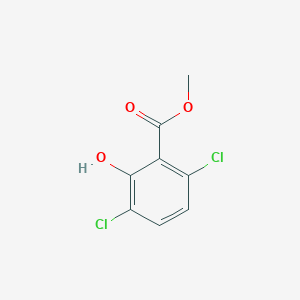
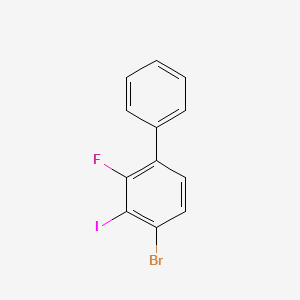
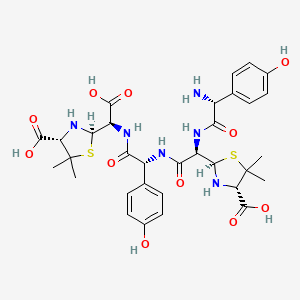
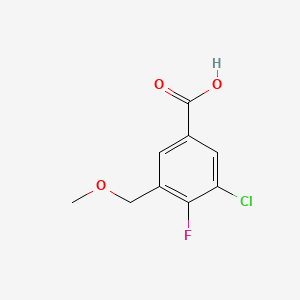
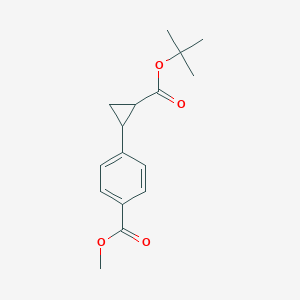
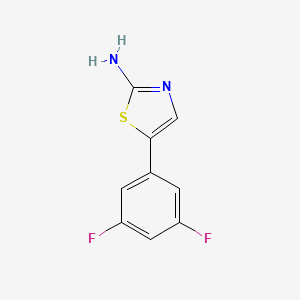
![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)
